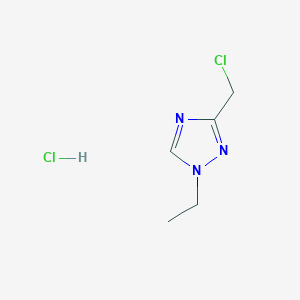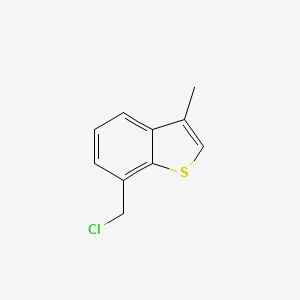
7-(Chloromethyl)-3-methyl-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Chloromethyl)-3-methyl-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a chloromethyl group at the 7th position and a methyl group at the 3rd position on the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-3-methyl-1-benzothiophene typically involves the chloromethylation of 3-methyl-1-benzothiophene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the 7th position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-(Chloromethyl)-3-methyl-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major product is 3-methyl-1-benzothiophene.
Aplicaciones Científicas De Investigación
7-(Chloromethyl)-3-methyl-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 7-(Chloromethyl)-3-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-benzothiophene: Lacks the chloromethyl group and has different reactivity and applications.
7-Methyl-3-methyl-1-benzothiophene: Has a methyl group instead of a chloromethyl group at the 7th position.
7-(Bromomethyl)-3-methyl-1-benzothiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
7-(Chloromethyl)-3-methyl-1-benzothiophene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications. The chloromethyl group makes it a versatile intermediate for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Fórmula molecular |
C10H9ClS |
|---|---|
Peso molecular |
196.70 g/mol |
Nombre IUPAC |
7-(chloromethyl)-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H9ClS/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6H,5H2,1H3 |
Clave InChI |
WFWKHZVGOYBOBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C(C=CC=C12)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
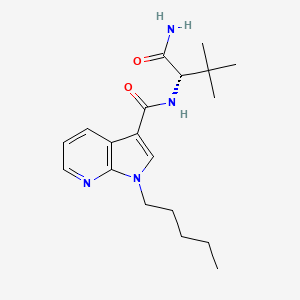
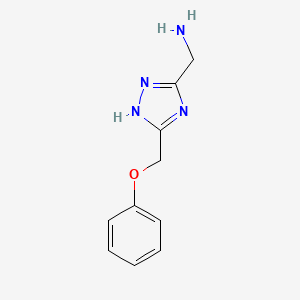
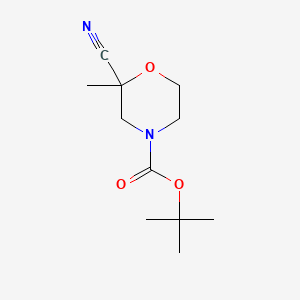
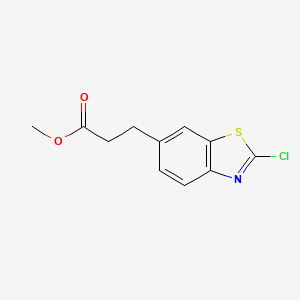
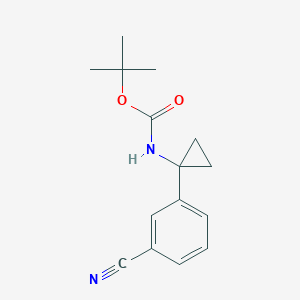
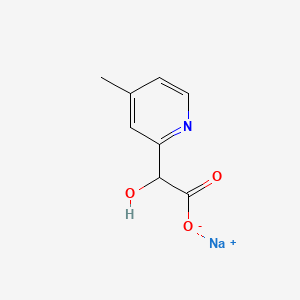
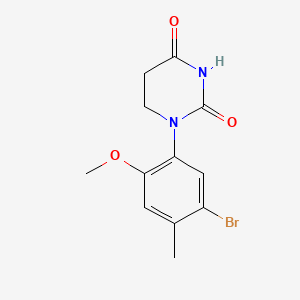
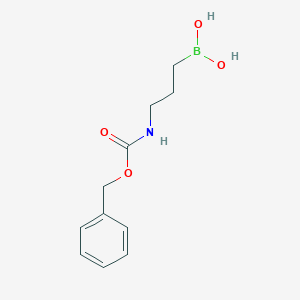
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)


![{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)
